Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethanone, 1-(4-fluorophenyl)-” is a chemical compound with the formula C8H7FO. It has a molecular weight of 138.1390 . It is also known by other names such as Acetophenone, 4’-fluoro-; p-Fluoroacetophenone; 4-Fluoroacetophenone; 4’-Fluoroacetophenone; para-Fluoroacetophenone .
Molecular Structure Analysis
The chemical structure of “Ethanone, 1-(4-fluorophenyl)-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Ethanone, 1-(4-fluorophenyl)-” has several physical and chemical properties that have been critically evaluated. These include normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, refractive index, viscosity, and thermal conductivity .Scientific Research Applications
Phase Equilibrium and Solubility Studies
Research on related nitrophenyl ethanones has been conducted to understand the solid-liquid phase equilibrium and ternary phase diagrams of these compounds in different solvents. These studies are crucial for separating mixtures of similar compounds and optimizing crystallization processes, which is essential for pharmaceutical and chemical manufacturing. For example, the work by Li et al. (2019) investigates the ternary phase equilibrium for nitrophenyl ethanones, providing insights into their solubility and separation techniques (Li et al., 2019).
Enantioselective Synthesis
The enantioselective synthesis of compounds structurally related to the query compound has been explored for their importance in pharmaceutical applications. These studies focus on the synthesis of chiral molecules that are key intermediates in drug development. The work on enantioselective synthesis of fluoro-substituted ethanols demonstrates the potential of using biocatalysts for producing optically active compounds, which is vital for creating drugs with specific biological activities (ChemChemTech, 2022).
Synthesis and Applications of Aminobenzo[b]thiophenes
The synthesis of aminobenzo[b]thiophenes through reactions involving similar ketones highlights the versatility of these compounds in generating heterocyclic structures. Such compounds are of interest for their potential use in materials science and as pharmaceutical intermediates (Androsov et al., 2010).
Antibacterial Activity of Thiosemicarbazones
The synthesis and evaluation of thiosemicarbazones derived from similar ketones demonstrate the antimicrobial potential of these compounds. This research area is significant for developing new antibacterial agents (Parekh & Desai, 2006).
Molecular Docking and Nonlinear Optical Properties
Studies involving molecular docking and analysis of nonlinear optical properties of fluoro-substituted compounds indicate the potential of these molecules in biomedical applications and materials science. For instance, the research by Mary et al. (2015) explores the molecular structure and properties of a compound with a fluorophenyl group, similar to the query compound, highlighting its possible applications in nonlinear optics and as a neoplastic agent (Mary et al., 2015).
properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOIOJLRCUGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429316 |
Source
|
Record name | Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
CAS RN |
89733-04-0 |
Source
|
Record name | Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.